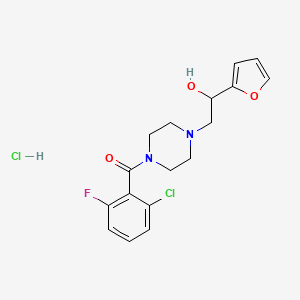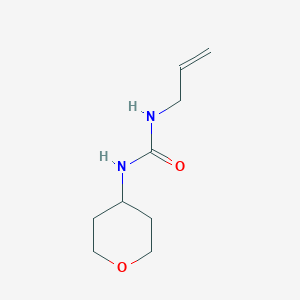
3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chloro, ethoxy, and naphthalen-1-ylmethoxy substituents. While I don’t have specific papers on this exact compound, similar protocols for benzoic acid derivatives can guide the synthesis. These may include radical reactions, nucleophilic substitutions, or other functional group transformations .
Chemical Reactions Analysis
- Protodeboronation : Investigate the functionalization of boronic esters, as they share similarities with the benzoic acid structure .
- Hydromethylation of Alkenes : The radical approach allows for anti-Markovnikov alkene hydromethylation .
- Application to Natural Products : Explore the use of this compound in the synthesis of natural products like (−)-Δ8-THC and cholesterol .
Aplicaciones Científicas De Investigación
Corrosion Inhibition Properties
Research indicates that compounds like phthalocyanine and naphthalocyanine, which share structural similarities with the naphthalene moiety found in 3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid, act as excellent anticorrosive materials. These compounds form strong chelating complexes with metallic atoms due to their aromatic rings and nitrogen atoms, providing protection against corrosion in various metal/electrolyte systems under both aqueous and coating conditions (Verma et al., 2021).
Environmental Pollutant Remediation
Polychlorinated naphthalenes (PCNs), which share the naphthalene core with the compound , have been studied for their environmental impact and remediation methods. These studies focus on understanding the sources, transport, and fate of PCNs in the environment, as well as their toxicological effects. Efforts to monitor and reduce human exposure to these pollutants are crucial due to their persistence and bioaccumulative properties (Domingo, 2004).
Pharmaceutical and Biomedical Applications
The structural components of this compound suggest potential for pharmaceutical and biomedical applications. Compounds with similar structures have been explored for their bioactivity, including anticancer, antibacterial, antifungal, and antiviral properties. These studies highlight the importance of the naphthalene moiety and related structures in the development of new therapeutic agents (Gong et al., 2016).
Analytical and Environmental Chemistry
Studies on the analytical methods for detecting and quantifying naphthenic acids in environmental samples underline the importance of such compounds in monitoring pollution and understanding the environmental impact of industrial activities. This research area emphasizes the need for precise, reliable analytical techniques to assess the presence and concentration of complex organic pollutants in the environment (Kovalchik et al., 2017).
Propiedades
IUPAC Name |
3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO4/c1-2-24-18-11-15(20(22)23)10-17(21)19(18)25-12-14-8-5-7-13-6-3-4-9-16(13)14/h3-11H,2,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVNLQHOPPWSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2741165.png)






![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2741176.png)



